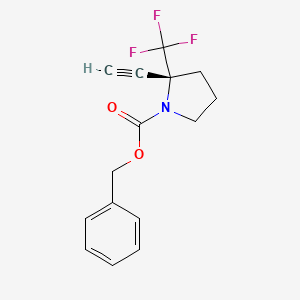

benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes an ethynyl group, a trifluoromethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reaction, often employing reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The pyrrolidine ring can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyrrolidine ring can produce various saturated derivatives.

Scientific Research Applications

Benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.

Material Science: Its incorporation into polymers can enhance material properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate

- 2-Aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

- 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide

Uniqueness

Benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and material science.

Biological Activity

Benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate, with CAS number 2306245-08-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

- IUPAC Name : Benzyl (R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

- Molecular Formula : C15H14F3NO2

- Molecular Weight : 297.28 g/mol

- Purity : 97% .

The compound features a pyrrolidine ring substituted with an ethynyl group and a trifluoromethyl group, which are known to influence its pharmacological properties.

Anticonvulsant Properties

Recent studies have indicated that compounds structurally related to this compound exhibit anticonvulsant activity. For instance, research on related compounds has shown effectiveness in various seizure models, including:

- Maximal Electroshock (MES) Test : This model assesses the efficacy of anticonvulsants against generalized tonic-clonic seizures.

- Pentylenetetrazole (PTZ) Model : Evaluates the ability to prevent seizures induced by PTZ, a common model for screening anticonvulsants.

- 6-Hz Test : Used for assessing drug-resistant epilepsy.

In these tests, compounds similar to benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine have demonstrated significant protective effects against seizures at varying doses .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of related compounds have been evaluated through ADME-Tox studies, which include:

- Absorption : Good permeability in artificial membrane assays.

- Distribution : Moderate inhibition of cytochrome P450 enzymes, indicating potential drug-drug interactions.

- Metabolism : Stable in human liver microsomes with no hepatotoxicity observed at tested concentrations.

These findings suggest that this compound may possess a favorable safety profile for further development as an anticonvulsant .

Case Study 1: Anticonvulsant Efficacy

In a study examining the anticonvulsant potential of N-benzyl derivatives, it was found that certain compounds displayed synergistic effects when combined with established drugs like valproic acid. The combination therapy showed enhanced efficacy in reducing seizure frequency and severity in animal models .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of pyrrolidine derivatives revealed that modifications at the trifluoromethyl position significantly influenced biological activity. Compounds with enhanced lipophilicity and specific steric configurations were associated with improved anticonvulsant effects .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C15H14F3NO2 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H14F3NO2/c1-2-14(15(16,17)18)9-6-10-19(14)13(20)21-11-12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2/t14-/m0/s1 |

InChI Key |

CEZSNDLPLSBCDU-AWEZNQCLSA-N |

Isomeric SMILES |

C#C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F |

Canonical SMILES |

C#CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.